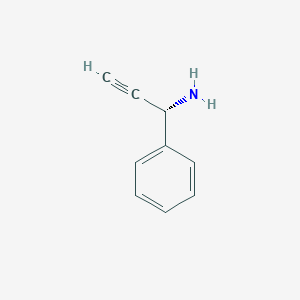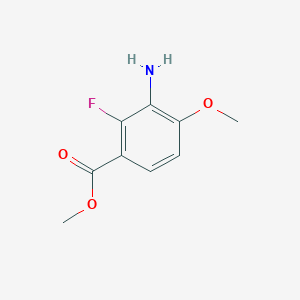![molecular formula C32H22N4 B13077496 1,3-Bis(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene CAS No. 39823-31-9](/img/structure/B13077496.png)
1,3-Bis(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound features a central benzene ring substituted at the 1 and 3 positions with 1-phenyl-1H-benzo[d]imidazol-2-yl groups. It is often utilized in the development of organic electronic materials, particularly in organic light-emitting diodes (OLEDs) due to its electron transport capabilities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene typically involves the following steps:
Formation of 1-phenyl-1H-benzo[d]imidazole: This intermediate is synthesized by reacting o-phenylenediamine with benzaldehyde under acidic conditions.
Coupling Reaction: The 1-phenyl-1H-benzo[d]imidazole is then coupled with 1,3-dibromobenzene in the presence of a palladium catalyst to form the final product.
The reaction conditions often include:
Catalyst: Palladium-based catalysts such as Pd(PPh3)4.
Solvent: Toluene or DMF (dimethylformamide).
Temperature: Typically around 100-120°C.
Reaction Time: Several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly scale up the production while maintaining product purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce various amine derivatives.
Scientific Research Applications
1,3-Bis(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism by which 1,3-Bis(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene exerts its effects is primarily through its ability to transport electrons efficiently. In OLEDs, it helps in the recombination of electrons and holes to produce light. The molecular targets include the electron transport layers and the emissive layers in the OLED devices, facilitating efficient energy transfer and light emission.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene: Another compound used in OLEDs with similar electron transport properties.
1,3-Bis(1H-benzo[d]imidazol-2-yl)benzene: Lacks the phenyl groups, which may affect its electronic properties and applications.
Uniqueness
1,3-Bis(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene is unique due to its specific structural configuration, which enhances its electron transport capabilities. This makes it particularly valuable in the field of organic electronics, where efficient electron transport is crucial for device performance.
Properties
CAS No. |
39823-31-9 |
|---|---|
Molecular Formula |
C32H22N4 |
Molecular Weight |
462.5 g/mol |
IUPAC Name |
1-phenyl-2-[3-(1-phenylbenzimidazol-2-yl)phenyl]benzimidazole |
InChI |
InChI=1S/C32H22N4/c1-3-14-25(15-4-1)35-29-20-9-7-18-27(29)33-31(35)23-12-11-13-24(22-23)32-34-28-19-8-10-21-30(28)36(32)26-16-5-2-6-17-26/h1-22H |
InChI Key |
DAVNJLZAOBMRAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C4=CC(=CC=C4)C5=NC6=CC=CC=C6N5C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(NE)-N-(1-thieno[2,3-b]pyridin-5-ylethylidene)hydroxylamine](/img/structure/B13077458.png)


![(13S,17R)-16-(3,4-dichlorobenzoyl)-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1(10),2(7),3,5,8-pentaene](/img/structure/B13077481.png)



![tert-butyl (3R,4S)-4-(tert-butylsulfinylamino)-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13077519.png)
![4-Methyl-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13077522.png)
